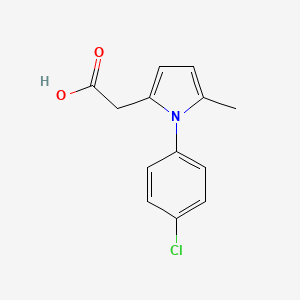
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It belongs to the pyrrole class of organic compounds and contains a pyrrole ring fused to an acetic acid moiety.
- The compound’s systematic name indicates that it has a chlorine-substituted phenyl group (4-chlorophenyl) and a methyl group attached to the pyrrole ring.
- While I couldn’t find extensive literature specifically on this exact compound, it likely exhibits interesting properties due to its structural features.
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-: C12H10ClNO2
.Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- are not readily available in the sources I accessed.
- similar pyrrole derivatives can be synthesized through various methods, including cyclization reactions of appropriate precursors.
- Industrial production methods would require further investigation beyond the scope of my current knowledge.
Analyse Des Réactions Chimiques
- Given its pyrrole structure, this compound may undergo various reactions:
Oxidation: Oxidation of the methyl group or the pyrrole ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl or pyrrole positions.
- Common reagents and conditions would depend on the specific reaction type, but typical oxidants, reducing agents, and nucleophiles are used.
- Major products could include derivatives with modified functional groups or side chains.
Applications De Recherche Scientifique
Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Evaluating its suitability for materials science or chemical processes.
Mécanisme D'action
- Without specific data on this compound, I can’t provide a precise mechanism.
- if it interacts with biological targets, it likely affects cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct comparisons for this specific compound.
- Similar pyrrole-based compounds include 1H-Pyrrole-1-acetic acid, α-(4-chlorophenyl)- and 1H-Pyrrole-2-acetic acid, 5-[(6-cyano-3-pyridinyl)carbonyl]-1-methyl- .
- Highlighting uniqueness would require further research.
Propriétés
Numéro CAS |
60352-49-0 |
|---|---|
Formule moléculaire |
C13H12ClNO2 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-5-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
LYHSQZDEZODDLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


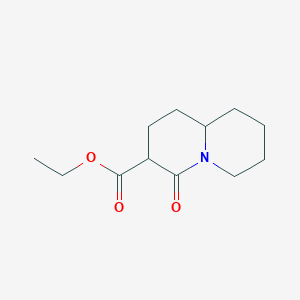
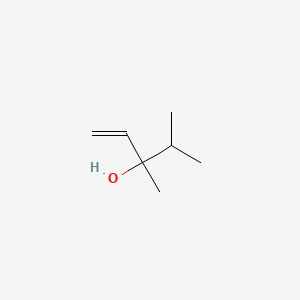
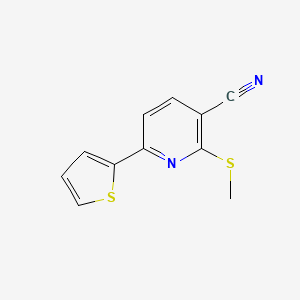

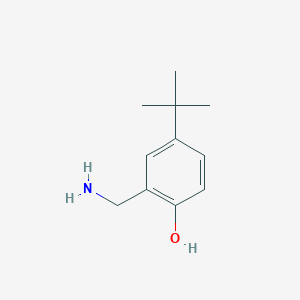
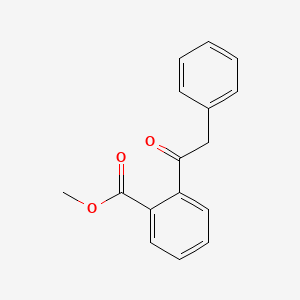
![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)


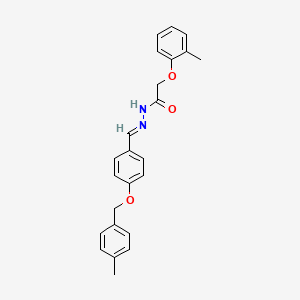
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)



